2-Fluoro-3-iodopyridine

Catalog No.
S760141
CAS No.
113975-22-7
M.F
C5H3FIN
M. Wt
222.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-3-iodopyridine

CAS Number

113975-22-7

Product Name

2-Fluoro-3-iodopyridine

IUPAC Name

2-fluoro-3-iodopyridine

Molecular Formula

C5H3FIN

Molecular Weight

222.99 g/mol

InChI

InChI=1S/C5H3FIN/c6-5-4(7)2-1-3-8-5/h1-3H

InChI Key

WCDCAXVNBOLWNO-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)F)I

Canonical SMILES

C1=CC(=C(N=C1)F)I

The exact mass of the compound 2-Fluoro-3-iodopyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-3-iodopyridine (CAS: 113975-22-7) is a highly versatile, bifunctional heterocyclic building block widely procured for pharmaceutical and agrochemical synthesis. Characterized by its solid state at room temperature (mp 44-48 °C) and dual reactive handles, it enables orthogonal functionalization strategies. The C3-iodine atom is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the C2-fluorine atom is highly activated for nucleophilic aromatic substitution (SNAr). This predictable reactivity profile makes it a critical intermediate for constructing complex 2,3-disubstituted pyridines, offering superior processability and step economy compared to less functionalized pyridine derivatives[1].

Substituting 2-fluoro-3-iodopyridine with cheaper analogs like 2-chloro-3-iodopyridine or 3-iodopyridine introduces significant process inefficiencies. While 2-chloro-3-iodopyridine shares a similar substitution pattern, the C-Cl bond is substantially less reactive towards SNAr, often necessitating expensive palladium catalysts and specialized ligands (Buchwald-Hartwig conditions) to achieve amination yields that the fluoro-analog achieves catalyst-free. Furthermore, attempting to use 3-iodopyridine as a generic baseline fails because it lacks the C2-directing group, leading to poor regiocontrol during sequential functionalization and resulting in intractable isomer mixtures. Procuring the exact 2-fluoro-3-iodopyridine compound ensures orthogonal reactivity, eliminating the need for costly catalysts and complex purification workflows [1].

Catalyst-Free SNAr Amination Efficiency

The highly electronegative fluorine at the C2 position of 2-fluoro-3-iodopyridine significantly lowers the activation barrier for nucleophilic attack. In direct SNAr reactions with primary amines or ammonia sources (e.g., NaHMDS), 2-fluoro-3-iodopyridine delivers 70-96% yields of 2-amino-3-iodopyridines without the use of transition metals [1]. In contrast, the analogous 2-chloro-3-iodopyridine exhibits sluggish SNAr reactivity, typically requiring palladium-catalyzed Buchwald-Hartwig amination conditions to achieve comparable yields (>70%), adding significant catalyst and ligand costs to the process [2].

Evidence DimensionAmination Yield and Conditions
Target Compound Data70-96% yield (Catalyst-free SNAr, mild conditions)
Comparator Or Baseline2-Chloro-3-iodopyridine: Requires Pd-catalysis (Buchwald-Hartwig) for comparable yields
Quantified DifferenceElimination of Pd-catalyst requirement while maintaining >70% yield
ConditionsReaction with amine nucleophiles (e.g., NaHMDS/NH3 or primary amines)

Eliminating palladium catalysts in early-stage amination reduces procurement costs for precious metals and simplifies downstream purification by avoiding heavy metal contamination.

Orthogonal Cross-Coupling Chemoselectivity

2-Fluoro-3-iodopyridine offers distinct orthogonal reactivity due to the massive difference in bond dissociation energies and oxidative addition rates between the C3-I and C2-F bonds. During Pd-catalyzed cross-coupling reactions (such as Sonogashira or Suzuki couplings), the C3-I bond reacts exclusively, providing >95% regioselectivity for the mono-coupled product while leaving the C2-F bond completely intact for subsequent functionalization [1]. When using comparators like 2-bromo-3-iodopyridine, the smaller reactivity gap between C-I and C-Br bonds can lead to competitive oxidative addition, resulting in lower yields of the desired mono-coupled intermediate and increased formation of bis-coupled byproducts [2].

Evidence DimensionRegioselectivity in Pd-catalyzed cross-coupling
Target Compound Data>95% selectivity at C3 (C-F bond remains intact)
Comparator Or Baseline2-Bromo-3-iodopyridine: Susceptible to competitive oxidative addition at C2
Quantified DifferenceNear-perfect chemoselectivity vs. mixed coupling products
ConditionsStandard Pd-catalyzed cross-coupling (e.g., Sonogashira with terminal alkynes)

High chemoselectivity prevents the loss of valuable starting materials to over-coupling, directly improving the step economy and yield of the target API.

Solid-State Handling and Processability

The physical state of a building block significantly impacts its usability in automated synthesis. 2-Fluoro-3-iodopyridine is a stable, crystalline solid with a melting point of 44-48 °C. This is a distinct advantage over simpler fluorinated analogs, such as 2-fluoropyridine, which is a volatile liquid (bp 108 °C) [1]. The solid state of 2-fluoro-3-iodopyridine allows for precise gravimetric dispensing in high-throughput screening (HTS) platforms and continuous flow setups, minimizing vapor-phase exposure risks and improving batch-to-batch reproducibility.

Evidence DimensionPhysical State at Standard Temperature and Pressure
Target Compound DataSolid (mp 44-48 °C)
Comparator Or Baseline2-Fluoropyridine: Volatile liquid (bp 108 °C)
Quantified DifferenceSolid vs. Liquid phase at room temperature
ConditionsStandard laboratory conditions (20-25 °C, 1 atm)

Solid building blocks are vastly preferred for automated solid-dosing systems, reducing handling errors and improving safety profiles in large-scale manufacturing.

Catalyst-Free API Intermediate Synthesis

Due to its highly activated C-F bond, this compound is the ideal starting material for synthesizing 2-amino-3-arylpyridines or 2-alkoxy-3-arylpyridines. Procurement here eliminates the need for expensive palladium catalysts during the SNAr amination step, streamlining the production of central nervous system (CNS) and oncology drug candidates [1].

Sequential Orthogonal Functionalization in Discovery Chemistry

In high-throughput medicinal chemistry, the distinct reactivity of the C3-iodine (for cross-coupling) and the C2-fluorine (for SNAr) allows for rapid, modular library generation. It is the preferred choice over 2-chloro-3-iodopyridine when rapid, mild-condition derivatization is required to explore structure-activity relationships (SAR) [2].

Automated High-Throughput Synthesis Workflows

Because it is a solid at room temperature (mp 44-48 °C), 2-fluoro-3-iodopyridine is highly compatible with automated solid-dispensing robots used in modern pharmaceutical research, offering superior handling accuracy compared to liquid pyridine building blocks.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Fluoro-3-iodopyridine

Dates

Last modified: 08-15-2023

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